3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one
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Overview
Description
(4E)-3-(chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a 4-methylphenylmethylidene group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with a suitable chloromethyl ketone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of (4E)-3-(chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxazole-5-carboxylic acid derivatives.
Scientific Research Applications
(4E)-3-(chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(bromomethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
(4E)-3-(chloromethyl)-4-[(4-ethylphenyl)methylidene]-1,2-oxazol-5-one: Similar structure with an ethyl group instead of a methyl group on the phenyl ring.
(4E)-3-(chloromethyl)-4-[(4-methoxyphenyl)methylidene]-1,2-oxazol-5-one: Similar structure with a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
(4E)-3-(chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one is unique due to the specific combination of functional groups and their arrangement on the oxazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
3-(chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-2-4-9(5-3-8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSJRRXBGYNHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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